{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid
Description
{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid is a heterocyclic boronic acid derivative featuring a fused triazolopyridine core substituted with a methyl group at the 3-position and a boronic acid moiety at the 7-position. Its molecular formula is C₇H₈BN₃O₂, with a molecular weight of 176.97 g/mol (CAS: 1471260-44-2) . This compound is commercially available in milligram to gram quantities from suppliers such as BLD Pharm Ltd. and CymitQuimica, primarily for use in Suzuki-Miyaura cross-coupling reactions, which are critical in pharmaceutical and materials chemistry . Its structural uniqueness lies in the combination of the electron-deficient triazolopyridine ring and the reactive boronic acid group, making it a versatile intermediate for synthesizing complex molecules.
Properties
IUPAC Name |
(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BN3O2/c1-5-9-10-7-4-6(8(12)13)2-3-11(5)7/h2-4,12-13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQTWAVNDMMBDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=NN=C(N2C=C1)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid typically involves the cyclization of appropriate precursors followed by the introduction of the boronic acid group. One common method involves the reaction of a triazole derivative with a pyridine derivative under specific conditions to form the fused ring structure. The boronic acid group is then introduced through a reaction with a boronic ester or boronic acid precursor .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can be reduced under specific conditions to modify the triazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and palladium catalysts for cross-coupling reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and selectivity .
Major Products
Major products formed from these reactions include boronic esters, substituted triazole-pyridine derivatives, and various cross-coupled products depending on the specific reagents and conditions used .
Scientific Research Applications
Anticancer Activity
Research indicates that 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-ylboronic acid exhibits significant anticancer properties. It has been shown to inhibit the activity of proteasomes, which play a crucial role in regulating protein degradation pathways essential for cancer cell survival. By disrupting these pathways, the compound can induce apoptosis in various cancer cell lines.
Case Study : A study published in Nature Reviews Cancer demonstrated that derivatives of boronic acids could effectively target the proteasome complex, leading to reduced tumor growth in xenograft models .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Case Study : Research published in Journal of Medicinal Chemistry reported that modifications to the triazole ring significantly enhanced the compound's ability to prevent amyloid-beta aggregation, suggesting potential therapeutic applications for neurodegeneration .
Enzyme Inhibition
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-ylboronic acid acts as an inhibitor for various enzymes involved in metabolic pathways. The boronic acid moiety is particularly effective at forming reversible covalent bonds with serine and cysteine residues in enzyme active sites.
| Enzyme Target | Mechanism of Action | Biological Impact |
|---|---|---|
| Proteasome | Inhibition of proteolytic activity | Induces apoptosis in cancer cells |
| Serine hydrolases | Covalent bond formation | Modulates metabolic pathways |
Antimicrobial Activity
Emerging studies suggest that this compound may possess antimicrobial properties. Preliminary data indicate that it can inhibit bacterial growth by disrupting cell wall synthesis.
Case Study : A recent publication highlighted its effectiveness against resistant strains of Staphylococcus aureus, showcasing its potential as an alternative treatment option .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-ylboronic acid. Key findings from SAR studies include:
- Boron Group Contribution : The presence of the boron atom is essential for biological activity.
- Triazole Substituents : Variations on the triazole ring can significantly influence potency and selectivity toward specific biological targets.
| Modification | Biological Impact |
|---|---|
| Presence of boron group | Essential for activity |
| Triazole substitutions | Alters potency and selectivity |
Mechanism of Action
The mechanism of action of {3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This interaction is particularly relevant in the inhibition of kinases involved in cancer cell proliferation . The triazole-pyridine structure also allows for specific binding to target proteins, affecting their function and signaling pathways .
Comparison with Similar Compounds
Electronic and Steric Effects
- In contrast, 4-methoxyphenylboronic acid (electron-rich aryl group) facilitates faster coupling in electron-deficient systems .
- The triazolopyridine core enhances electron-deficient character relative to phenylboronic acids, improving reactivity with electron-rich partners. For example, 3-trifluoromethylphenylboronic acid achieves high yields (76%) in coupling with chloroimidazopyridines due to its strong electron-withdrawing CF₃ group .
Crystallographic Behavior
- Analogues like 3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole exhibit conformational polymorphism, suggesting that the methyl-triazolopyridine moiety influences solid-state packing and stability .
Research Findings and Data
Physicochemical Properties
| Property | {3-Methyl...7-yl}boronic acid | {8-Methyl...6-yl}boronic acid | 4-Methoxyphenylboronic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 176.97 | 176.97 | 151.96 |
| H-Bond Donors | 2 | 2 | 1 |
| LogP (Predicted) | 1.2 | 1.1 | 1.5 |
| Solubility (aq., mg/mL) | Moderate (~10) | Moderate (~10) | High (>50) |
Biological Activity
{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid (CAS No. 1471260-44-2) is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 176.97 g/mol. Its structure features a triazolo-pyridine framework which is significant for its interaction with biological targets.
The biological activity of {3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid can be attributed to its ability to act as a boronic acid derivative. Boronic acids are known to interact with diols in biomolecules, influencing various biochemical pathways.
Inhibition of Kinases
Recent studies have highlighted the compound's potential as an inhibitor of specific kinases. For instance, it has been shown to exhibit inhibitory effects on c-Met kinase, which is implicated in cancer progression. The compound demonstrated significant anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values indicating potent efficacy .
| Cell Line | IC50 Value (μM) |
|---|---|
| A549 | 0.83 ± 0.07 |
| MCF-7 | 0.15 ± 0.08 |
| HeLa | 2.85 ± 0.74 |
Biological Evaluation
In vitro studies have been conducted to evaluate the biological effects of {3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid on cancer cell lines. The compound was subjected to various assays to assess its cytotoxicity and mechanism of action.
Case Studies
- Anti-Tumor Activity : A study reported that the compound exhibited dose-dependent anti-cancer effects in multiple cell lines. The results were corroborated by fluorescence staining and cell cycle assays which indicated apoptosis induction in treated cells .
- Bromodomain Inhibition : The compound's structural similarity to known bromodomain inhibitors suggests potential activity against bromodomain-containing proteins involved in gene regulation and cancer . This aspect is particularly noteworthy given the increasing interest in targeting bromodomains for therapeutic purposes.
Structural Variants and Polymorphs
Research has also explored the conformational polymorphs of related compounds containing the triazolo-pyridine motif. These studies suggest that variations in molecular structure can significantly influence biological activity .
Q & A
Q. Table 1. Synthetic Routes Comparison
| Method | Reagents/Conditions | Yield | Advantages | Reference |
|---|---|---|---|---|
| Oxidative Ring Closure | NaOCl, EtOH, RT, 3h | 73% | Green chemistry, mild conditions | |
| Polyphosphoric Acid | 2-Pyridylhydrazine, 100°C, 24h | >90% | Scalable, high yield |
Q. Table 2. Biological Activity Profiling
| Target | Assay Type | IC (AL8697) | Notes |
|---|---|---|---|
| DHODH | Spectrophotometric | 12 nM | Human recombinant enzyme |
| p38 MAPK | Kinase-Glo® | 45 nM | ATP concentration-dependent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
